PCSK9 ligand 1

PCSK9 binding affinity Ki value comparison allosteric ligand potency

Choose PCSK9 ligand 1 (CAS 2216703-12-5) as your allosteric PCSK9-targeting warhead for PROTAC development. Unlike standard PCSK9 inhibitors that block LDLR binding, this compound occupies a crystallographically validated allosteric pocket and does NOT antagonize PCSK9 function—enabling true targeted degradation when conjugated to an E3 ligase ligand. Confirmed target engagement via CETSA in Huh7 lysates and robust DC50 values (3.4–4.8 µM, Dmax 58–61%) in HEK293 cells make it the benchmark reference for PCSK9 degrader programs. Ideal for heterobifunctional degrader construction and allosteric modulation studies.

Molecular Formula C53H69FN8O13S
Molecular Weight 1077.2 g/mol
Cat. No. B10819401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCSK9 ligand 1
Molecular FormulaC53H69FN8O13S
Molecular Weight1077.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5
InChIInChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53+/m0/s1
InChIKeyBOAJXEFAPWTSFX-FXASYPJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCSK9 Ligand 1: Technical Specifications and Procurement Baseline for a Selective Allosteric PCSK9 Binder


PCSK9 ligand 1 (also referred to as PCSK9 degrader 1, compound 16, or compound 9) is a small molecule allosteric ligand for proprotein convertase subtilisin/kexin type 9 (PCSK9) . Its molecular formula is C53H69FN8O13S, corresponding to a molecular weight of 1077.22 g/mol, and it is associated with CAS number 2216703-12-5 . Unlike conventional PCSK9 inhibitors that block the PCSK9–LDLR interaction, this compound binds to a distinct allosteric pocket located between the catalytic and C-terminal domains, a binding mode that does not directly antagonize PCSK9 function but instead enables targeted protein degradation when coupled with an appropriate recruiting element [1].

Why PCSK9 Ligand 1 Cannot Be Substituted with Standard PCSK9 Inhibitors or Other In-Class Ligands


Standard PCSK9 inhibitors, including translational inhibitors (e.g., PF-06446846), peptide-based disruptors (e.g., Pep2-8 analogue 18), and monoclonal antibodies, operate through distinct mechanisms that prevent PCSK9 from binding LDLR or inhibit PCSK9 synthesis [1]. In contrast, PCSK9 ligand 1 binds to an allosteric pocket distinct from the LDLR interaction interface and does not antagonize PCSK9 function on its own [2]. This mechanistic divergence means that ligand 1 is uniquely suited for applications requiring direct PCSK9 degradation via targeted protein degradation (TPD) platforms, such as PROTAC or molecular glue development, rather than simple functional inhibition [2]. Substituting ligand 1 with a conventional PCSK9 inhibitor would result in a different biological outcome—pharmacological blockade versus targeted removal—and would be scientifically inappropriate for experiments designed to achieve or study PCSK9 degradation.

PCSK9 Ligand 1: Quantitative Comparative Evidence Against Key PCSK9 Modulators


Comparative Binding Affinity: PCSK9 Ligand 1 vs. Pep2-8 Analogue 18 and AZD0780

PCSK9 ligand 1 exhibits a binding affinity for PCSK9 with a Ki of 107 nM . For comparison, the peptide-based inhibitor Pep2-8 analogue 18 demonstrates a KD of 6 nM, representing approximately 18-fold higher affinity . Conversely, the oral small molecule inhibitor AZD0780 binds PCSK9 with a Kd of <200 nM . Ligand 1's affinity falls between these comparators, but its value proposition lies not in maximal potency but in its allosteric binding mode, which enables applications that the more potent orthosteric disruptors cannot achieve.

PCSK9 binding affinity Ki value comparison allosteric ligand potency

PCSK9 Degradation Efficacy: Ligand 1 vs. Translational Inhibitor R-IMPP

PCSK9 ligand 1 induces concentration-dependent degradation of both pro and mature forms of PCSK9 in HEK293 cells, with half-maximal degradation concentrations (DC50) of 4.8 µM and 3.4 µM, respectively, achieving maximum degradation of 58–61% at 20 µM . In contrast, the translational inhibitor R-IMPP (PF-00932239) inhibits PCSK9 secretion with an IC50 of 4.8 µM in cell-based assays [1]. While the DC50 of ligand 1 and IC50 of R-IMPP appear numerically similar, they represent fundamentally different biological outcomes: ligand 1 actively degrades existing PCSK9 protein, whereas R-IMPP prevents new PCSK9 synthesis without eliminating pre-existing protein pools.

PCSK9 degradation DC50 protein knockdown targeted protein degradation

Functional Consequence Divergence: Ligand 1 Does Not Antagonize PCSK9 Function, Unlike PF-06446846

PCSK9 ligand 1 is explicitly characterized as a ligand that does not affect PCSK9 function [1][2]. This is in stark contrast to PF-06446846, a selective inhibitor of PCSK9 translation that reduces PCSK9 secretion with an IC50 of 0.3 µM in Huh7 cells and functionally lowers LDLR degradation [3]. The lack of functional antagonism by ligand 1 is a deliberate feature of its allosteric binding mechanism, which preserves PCSK9's native activity while enabling its recruitment for degradation when conjugated to an E3 ligase ligand. This property makes ligand 1 unsuitable as a standalone functional inhibitor but uniquely valuable as a PROTAC warhead.

PCSK9 function allosteric modulation non-inhibitory binder target engagement

Allosteric Binding Site Uniqueness: Structural Differentiation from SBC-115076

X-ray crystallography reveals that PCSK9 ligand 1 binds to an unprecedented allosteric pocket situated between the catalytic and C-terminal domains of PCSK9 [1]. In contrast, the PCSK9 antagonist SBC-115076, with a binding energy of -10.0054 kcal/mol and pKi of 5.83 in molecular docking studies [2], is characterized as an extracellular PCSK9 antagonist that likely interacts at the LDLR-binding interface . The distinct allosteric binding site of ligand 1 is critical for its function as a recruiting element in TPD, as it does not sterically compete with LDLR and allows for ternary complex formation with E3 ligases.

allosteric pocket crystal structure binding mode PCSK9 ligand

Optimal Research and Procurement Scenarios for PCSK9 Ligand 1 Based on Quantitative Evidence


Development of PCSK9-Targeting PROTACs and Molecular Glues

PCSK9 ligand 1 is the preferred starting point for constructing heterobifunctional degraders (PROTACs) targeting PCSK9. Its moderate binding affinity (Ki = 107 nM) and allosteric binding mode ensure target engagement without functional antagonism, allowing the conjugated E3 ligase ligand to drive ubiquitination and degradation . The demonstrated DC50 values (3.4–4.8 µM) for the unconjugated ligand validate its ability to engage PCSK9 in a cellular context . Researchers should select this compound over functional inhibitors (e.g., PF-06446846) when the goal is targeted protein degradation rather than acute pharmacological blockade.

Mechanistic Studies of PCSK9 Allosteric Regulation

The unique allosteric pocket occupied by ligand 1, structurally validated by X-ray crystallography, makes this compound an essential tool for investigating long-range allosteric modulation of PCSK9 [1]. Unlike orthosteric antagonists (e.g., SBC-115076) that compete with LDLR, ligand 1 can be used to probe how ligand binding at this distal site influences PCSK9 conformation, stability, and protein-protein interactions without confounding functional inhibition. This application is particularly relevant for academic labs and biopharmaceutical companies exploring novel allosteric drug discovery strategies for PCSK9.

Cellular Thermal Shift Assay (CETSA) and Target Engagement Validation

Ligand 1 has been explicitly validated for target engagement in complex cellular environments using CETSA, demonstrating thermal stabilization of PCSK9 in Huh7 cell lysates [2]. This property makes it an ideal positive control or benchmark compound for CETSA assay development when screening for novel PCSK9 binders. Procurement is recommended for laboratories establishing target engagement workflows, as the compound's performance in this assay is well-documented in the primary literature.

PCSK9 Degradation Kinetic Studies in HEK293 Overexpression Models

The quantitative degradation profile of ligand 1 in HEK293 cells—DC50 of 4.8 µM (pro-form) and 3.4 µM (mature form) with Dmax of 58–61%—provides a robust benchmark for evaluating next-generation PCSK9 degraders . Researchers can use ligand 1 as a reference compound when characterizing novel degrader molecules, enabling direct comparison of degradation efficiency, potency, and maximal effect. This scenario applies to both academic and industrial medicinal chemistry programs focused on PCSK9 TPD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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